molecular formula C20H18F3N3O3S B11569634 3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)propanamide

3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)propanamide

Cat. No.: B11569634
M. Wt: 437.4 g/mol
InChI Key: ZOGVJYRHROOAOR-UHFFFAOYSA-N
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Description

3-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound that features a furan ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multiple steps, including the formation of the furan and pyrimidine rings, followed by the introduction of the trifluoromethyl group and the sulfanyl linkage. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may produce dihydropyrimidines.

Scientific Research Applications

3-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyrimidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[4-(FURAN-2-YL)-6-(METHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE
  • **3-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE

Uniqueness

The presence of the trifluoromethyl group in 3-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE distinguishes it from similar compounds, as it imparts unique electronic and steric properties that can enhance its reactivity and biological activity.

Properties

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

IUPAC Name

3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C20H18F3N3O3S/c1-28-14-6-4-13(5-7-14)12-24-18(27)8-10-30-19-25-15(16-3-2-9-29-16)11-17(26-19)20(21,22)23/h2-7,9,11H,8,10,12H2,1H3,(H,24,27)

InChI Key

ZOGVJYRHROOAOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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